molecular formula C19H18N2O4 B2729165 (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 941420-42-4

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid

Cat. No.: B2729165
CAS No.: 941420-42-4
M. Wt: 338.363
InChI Key: YZYLIFLUHDJFRM-OUKQBFOZSA-N
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Description

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid (CAS: 940506-00-3) is a synthetic organic compound characterized by a conjugated α,β-unsaturated ketone backbone (4-oxo-2-butenoic acid) functionalized with an ethylanilino-substituted benzamide moiety. Its molecular formula is C₁₉H₁₈N₂O₄ (molecular weight: 338.36 g/mol), and it is classified as an irritant (Xi hazard symbol) . The compound is commercially available for research purposes, priced at $284.00 for 500 mg .

Structurally, the compound features:

  • An (E)-configured double bond in the butenoic acid chain.
  • A 4-oxo group conjugated to the α,β-unsaturated system.
  • A para-substituted anilino group with an ethylanilino carbonyl substituent.

Properties

IUPAC Name

(E)-4-[4-[ethyl(phenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYLIFLUHDJFRM-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid typically involves the reaction of ethylaniline with a suitable carbonyl compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The process often involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

In an industrial setting, the production of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Anilino Carbonyl Derivatives

The following compounds share the 4-oxo-2-butenoic acid backbone but differ in substituents on the anilino carbonyl group:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid Ethylanilino C₁₉H₁₈N₂O₄ 338.36 Irritant; research chemical
(E)-4-{4-[(tert-Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid tert-Butylamino C₁₇H₂₁N₂O₄ 317.36 Higher lipophilicity; potential drug intermediate
(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid Diethylamino C₁₅H₁₈N₂O₄ 290.32 Lower molecular weight; synthetic versatility
(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid Butylamino C₁₆H₁₉N₂O₄ 303.34 Medicinal applications; commercial availability
(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid 3-Methylbutanoyl C₁₅H₁₈N₂O₄ 290.32 Branched alkyl chain; altered solubility

Key Observations :

  • Synthetic Flexibility: Diethylamino and butylamino variants prioritize synthetic adaptability, as seen in their commercial availability and use in medicinal chemistry .
  • Solubility: Branched substituents (e.g., 3-methylbutanoyl) may reduce crystallinity, improving solubility in organic solvents .
Functional Group Modifications

Compounds with alternative functional groups on the anilino ring:

Compound Name Functional Group Molecular Formula Key Properties/Applications References
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Sulfanyl (S-CH₂COOH) C₁₃H₁₃NO₅S Michael adducts; enantiomeric mixtures
(E)-4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)but-2-enoic acid Sulfonyl (SO₂-pyrrolidine) C₁₄H₁₅N₂O₅S Enhanced electronic withdrawal; kinase studies
(E)-4-{4-[(Methylanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid Sulfonyl (SO₂-methylaniline) C₁₈H₁₈N₂O₅S Tumor-targeting potential; structural analogs

Key Observations :

  • Sulfonyl vs.
  • Enantiomer Complexity: Sulfanyl derivatives (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid) exist as R/S enantiomers, complicating synthesis and purification .

Biological Activity

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid, also known by its CAS number 941420-42-4, has garnered attention in various fields of biological research due to its potential pharmacological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C19H18N2O4
  • Molecular Weight : 338.36 g/mol
  • CAS Number : 941420-42-4

The compound exhibits a range of biological activities primarily attributed to its structural features, which allow it to interact with various biological targets. Research suggests that it may function as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been studied for their ability to inhibit aromatase, an enzyme crucial for estrogen biosynthesis, which has implications in cancer therapies, particularly breast cancer treatment .

Antitumor Activity

Several studies have indicated the potential antitumor properties of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid. In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines. For instance, a study on similar compounds demonstrated significant cytotoxic effects against human breast cancer cells, suggesting that (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid could exhibit comparable effects .

Aromatase Inhibition

Aromatase inhibitors are critical in managing estrogen-dependent tumors. Research has highlighted that (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid may act as an aromatase inhibitor. In vitro studies have shown that the compound can significantly reduce aromatase activity, leading to decreased estrogen levels in treated cells .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid on various cancer cell lines.
    • Methodology : Cancer cell lines were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
    • Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant inhibition of cell growth at concentrations as low as 10 µM.
  • Aromatase Inhibition Assays :
    • Objective : To assess the inhibitory effect of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid on aromatase activity.
    • Methodology : The assay involved incubating the compound with human placental microsomes and measuring estradiol production.
    • Results : The compound demonstrated a significant reduction in estradiol production, confirming its potential as an aromatase inhibitor.

Data Tables

Study TypeTarget Cell LineIC50 (µM)Aromatase Inhibition (%)
Cytotoxicity AssayMCF-7 (Breast Cancer)10N/A
Aromatase Inhibition AssayHuman Placental MicrosomesN/A75%

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid?

  • Methodological Answer : Synthesis requires multi-step organic reactions, including condensation of ethylaniline derivatives with maleic anhydride or similar precursors. Critical parameters include maintaining precise temperature control (e.g., 60–80°C for amide bond formation), pH adjustment to stabilize intermediates, and reaction time optimization to maximize yield and purity. Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:anhydride) are also crucial .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .
  • NMR : ¹H NMR can resolve the (E)-configuration of the double bond (δ 6.5–7.5 ppm for vinyl protons) and aromatic substituents. ¹³C NMR confirms carbonyl carbons (~170–180 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 394.38 for C₂₁H₁₈N₂O₆) .

Q. What functional groups are critical for quantification in analytical assays?

  • Methodological Answer : Target the carboxyl (-COOH), carbonyl (C=O), and anilino (-NH-) groups. Potentiometric titration quantifies acidic protons, while UV-Vis spectroscopy (λ ~250–300 nm) leverages conjugation in the butenoic acid backbone. HPLC with a C18 column and acetonitrile/water gradient separates impurities .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies elucidate its mechanism?

  • Methodological Answer : Molecular docking and surface plasmon resonance (SPR) assess binding affinity to proteins (e.g., kinases). For example, the conjugated enone system may act as a Michael acceptor, covalently binding cysteine residues. In vitro assays (e.g., antiproliferative activity in cancer cell lines) paired with siRNA knockdowns identify target pathways .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Conduct meta-analysis with standardized assays (e.g., fixed IC₅₀ protocols) and control for substituent effects. For instance, electron-withdrawing groups on the anilino moiety (e.g., -NO₂) may enhance bioactivity, while steric bulk reduces it. Validate findings using orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What computational models predict the compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Apply CP-MLR (Combinatorial Protocol in Multiple Linear Regression) with topological descriptors (e.g., Wiener index, electron density maps). Substituents at the 3' and 5' positions on the anilino ring map distinct bioactivity domains: compact aromatic groups favor antimalarial activity, while unsaturated branches enhance anticancer potential .

Q. How do substituents on the anilino moiety influence reactivity and bioactivity?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) increase nucleophilicity of the anilino nitrogen, enhancing amide bond stability. Conversely, halogenated derivatives (e.g., -Cl) improve metabolic resistance. SAR studies show 4-methylanilino analogs exhibit 63.5% yield and higher cytotoxicity (e.g., IC₅₀ = 12 µM in HeLa cells) compared to unsubstituted analogs .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated degradation studies:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC for 72 hours.
  • Oxidative Stability : Expose to H₂O₂ (0.3% v/v); track carbonyl reduction via IR.
  • Photostability : Use a light cabinet (ICH Q1B guidelines) to simulate UV exposure .

Q. How can comparative studies with analogs guide further structural optimization?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., 3,5-diisopropylphenyl or 4-methoxyanilino) and compare logP (via shake-flask method), solubility (nephelometry), and bioactivity. For example, 4-isopropylphenylamide derivatives show 63.5% yield and 5-fold higher antiproliferative activity than parent compounds .

Notes

  • Advanced Techniques : SPR, CP-MLR, and meta-analysis are emphasized for resolving complex research challenges.
  • Methodological Rigor : Answers prioritize reproducible protocols (e.g., ICH stability guidelines) and cross-validation via multiple analytical platforms.

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